molecular formula C13H15N3O2S2 B2668679 1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 2097902-55-9

1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2668679
CAS No.: 2097902-55-9
M. Wt: 309.4
InChI Key: MRBVADGPJDLXNB-UHFFFAOYSA-N
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Description

1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one (CAS 2097902-55-9) is a high-purity chemical compound with a molecular formula of C13H15N3O2S2 and a molecular weight of 309.4 g/mol, offered for research and development purposes . This molecule features a 1,2,5-thiadiazole heterocyclic ring, a structure known to be of significant interest in medicinal chemistry for designing novel antitumor agents . The 1,2,5-thiadiazole ring is a bioisostere of pyrimidine, a core skeleton of nucleic acids, which allows derivatives like this to potentially disrupt processes related to DNA replication and inhibit the proliferation of cancer cells . As part of a broad class of thiadiazole derivatives, this compound is intended for use in investigative studies, particularly in the screening and development of new cytotoxic agents . It is supplied with guaranteed purity and is strictly for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c17-13(7-10-3-6-19-9-10)16-4-1-11(2-5-16)18-12-8-14-20-15-12/h3,6,8-9,11H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBVADGPJDLXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NSN=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the thiadiazole and thiophene intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiadiazole and piperidine rings exhibit significant biological activities. The following are notable applications:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiadiazoles possess potent antibacterial and antifungal properties. For instance, compounds similar to 1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one have shown efficacy against various strains of bacteria and fungi .

Anticancer Properties

Recent investigations into thiadiazole-based compounds have revealed their potential as anticancer agents. For example, modifications of thiadiazole structures have resulted in enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The incorporation of piperidine may further improve these effects through better receptor interactions.

Anti-inflammatory Effects

Compounds featuring thiadiazole and piperidine moieties are also being explored for anti-inflammatory properties. Research has indicated that similar structures can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives against Staphylococcus aureus and Candida albicans. The results showed that certain modifications led to increased potency against these pathogens .

Case Study 2: Anticancer Activity

Another investigation focused on a series of thiadiazole-piperidine hybrids which exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted how structural variations influenced the activity, suggesting pathways for further drug development .

Mechanism of Action

The mechanism of action of 1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(4-(tert-butyl)phenyl)-2-(piperidin-1-yl)-2-(pyridin-2-yl)ethan-1-one (3fa)

  • Structure : Replaces the thiadiazole with a pyridinyl group and includes a tert-butylphenyl substituent.
  • Synthesis : Synthesized via column chromatography (EtOAc/hexanes, 1:2) with a 64% yield, characterized by HRMS (ESI) m/z 323.2112 .

(R)-2-((4-benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6n)

  • Structure : Features a thiazole-pyridinyl system instead of thiadiazole and includes a benzoic acid group.
  • Key Difference : The carboxylic acid substituent may improve solubility but increase susceptibility to conjugation reactions in vivo, unlike the thiadiazole’s neutral character .

1-{4-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one (T636-1616)

  • Structure: Replaces thiadiazole with a cyclopenta[d]pyrimidine-amino group.
  • Properties: Molecular weight 342.46 g/mol; retains the thiophen-3-yl ethanone moiety, indicating shared electronic profiles with the target compound .

Physicochemical and Spectral Properties

  • 13C NMR: Analogous piperidinyl ethanones exhibit carbonyl signals near δ 196–200 ppm (e.g., δ 196.1 in 3fa) and aromatic carbons at δ 120–160 ppm, consistent with thiophene and thiadiazole systems .
  • HRMS : Precision mass data (e.g., 323.2118 for 3fa) confirm molecular formulas; deviations <1 ppm indicate high purity .

Tabulated Comparison of Key Compounds

Compound Name Core Heterocycle Molecular Weight (g/mol) Key Substituents Reported Activity/Yield Reference ID
Target Compound 1,2,5-Thiadiazole Not reported Thiophen-3-yl, piperidinyl N/A -
3fa Pyridine 323.21 tert-Butylphenyl, pyridin-2-yl 64% yield
6n Thiazole-pyridine 424.3 Benzoic acid, pyridin-2-yl Enzyme inhibitor, 88% yield
T636-1616 Cyclopenta[d]pyrimidine 342.46 Thiophen-3-yl, amino-piperidine Anthelmintic (inferred)

Biological Activity

The compound 1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a novel organic molecule that features a complex structure with potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C14H15N3O2S2C_{14}H_{15}N_{3}O_{2}S_{2}, with a molecular weight of 321.4 g/mol. It contains a thiadiazole moiety, a piperidine ring, and a thiophene group, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC14H15N3O2S2C_{14}H_{15}N_{3}O_{2}S_{2}
Molecular Weight321.4 g/mol
StructureStructure

Anti-inflammatory Activity

Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. In related studies, compounds with similar piperidine and thiadiazole structures showed promising results in reducing inflammation in animal models . The potential for This compound to act as an anti-inflammatory agent warrants further investigation.

Case Studies

While specific case studies on the compound are scarce, the following examples illustrate the biological activity of structurally related compounds:

  • Thiadiazole Derivatives : A study reported that various thiadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to disrupt bacterial cell membranes .
  • Piperidine Compounds : Another study highlighted piperidine derivatives that showed dual anti-inflammatory and antimicrobial effects, suggesting that the inclusion of a piperidine ring could enhance the therapeutic potential of thiadiazole-containing compounds .

Research Findings

Recent research emphasizes the importance of molecular structure in determining biological activity. The presence of heterocyclic rings like thiadiazole and piperidine has been linked to enhanced pharmacological profiles:

  • Antimicrobial Testing : Compounds structurally similar to our target compound have shown effective inhibition against pathogens such as Escherichia coli and Candida albicans , indicating potential for further development .
  • In vitro Assays : In vitro studies have confirmed the efficacy of related compounds in inhibiting key enzymes involved in inflammatory processes, supporting the hypothesis that our compound may exhibit similar benefits .

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